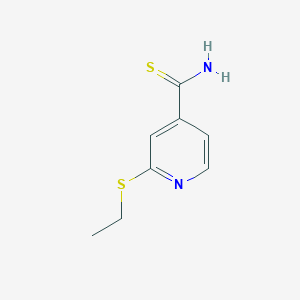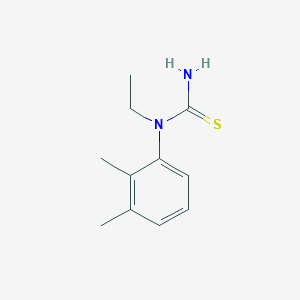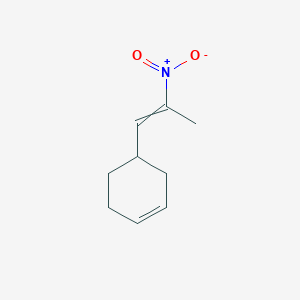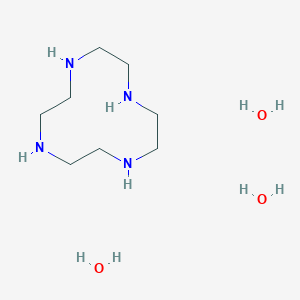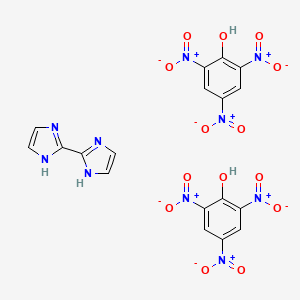
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of imidazole derivatives . For the trinitrophenol component, nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid is a standard procedure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration processes for trinitrophenol and optimized cyclization reactions for the imidazole component. The integration of these two components would require careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of trinitrophenol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol has several scientific research applications:
作用機序
The mechanism of action of 2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and forming coordination complexes . The trinitrophenol component can undergo redox reactions, influencing cellular processes and potentially leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Similar in structure but with a pyridine ring instead of trinitrophenol.
2-(1H-imidazol-1-yl)ethanol: Contains an ethanol group instead of trinitrophenol.
Uniqueness
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole and trinitrophenol moieties, which imparts distinct chemical and biological properties
特性
CAS番号 |
183860-62-0 |
|---|---|
分子式 |
C18H12N10O14 |
分子量 |
592.3 g/mol |
IUPAC名 |
2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6N4.2C6H3N3O7/c1-2-8-5(7-1)6-9-3-4-10-6;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H,7,8)(H,9,10);2*1-2,10H |
InChIキー |
GSLGORKZVCDXOL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C2=NC=CN2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


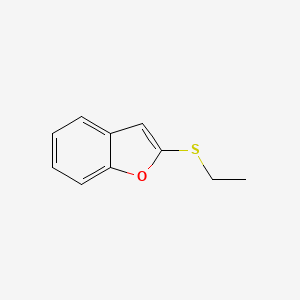
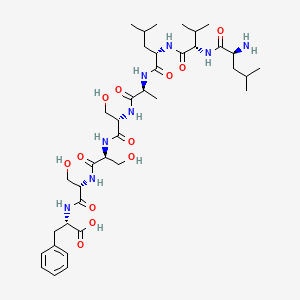
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
